molecular formula C6H4NNa2O6P B12435818 PNPP (disodium)

PNPP (disodium)

Cat. No.: B12435818
M. Wt: 263.05 g/mol
InChI Key: VIYFPAMJCJLZKD-UHFFFAOYSA-L
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Description

Systematic Nomenclature

Disodium 4-nitrophenyl phosphate is recognized by multiple nomenclature systems. The IUPAC name is disodium;(4-nitrophenyl) phosphate, which reflects its anionic phosphate group bonded to a 4-nitrophenyl moiety and neutralized by two sodium cations. Alternative names include phosphoric acid, mono(4-nitrophenyl) ester, disodium salt and disodium p-nitrophenyl phosphate. The European Community (EC) number 224-246-5 and CAS registry 4264-83-9 are its primary identifiers.

Molecular Formula

The molecular formula of PNPP is C₆H₄NNa₂O₆P , corresponding to a molecular weight of 263.05 g/mol for the anhydrous form. In its hexahydrate state (CAS 333338-18-4 ), the formula expands to C₆H₄NNa₂O₆P·6H₂O , with a molecular weight of 371.14 g/mol . The sodium ions balance the negative charges on the phosphate and nitro groups, stabilizing the compound in aqueous solutions.

Table 1: Key Identifiers of PNPP

Property Value Source
IUPAC Name disodium;(4-nitrophenyl) phosphate
Molecular Formula (Anhydrous) C₆H₄NNa₂O₆P
Molecular Weight (Anhydrous) 263.05 g/mol
CAS Number (Anhydrous) 4264-83-9
CAS Number (Hexahydrate) 333338-18-4

Properties

Molecular Formula

C6H4NNa2O6P

Molecular Weight

263.05 g/mol

IUPAC Name

disodium;(4-nitrophenyl) phosphate

InChI

InChI=1S/C6H6NO6P.2Na/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;/h1-4H,(H2,10,11,12);;/q;2*+1/p-2

InChI Key

VIYFPAMJCJLZKD-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Four-Step Synthesis via Dialkyl Chlorophosphate Intermediate

Reaction Mechanism and Optimization

The most industrially viable method involves four sequential reactions:

Step 1: Alkylation of p-Nitrophenol
p-Nitrophenol reacts with dialkyl chlorophosphate (R = methyl, ethyl, isopropyl) in dichloromethane at 0–25°C for 4–10 hours, using triethylamine or inorganic bases (e.g., Na₂CO₃) to yield O,O-dialkyl p-nitrophenyl phosphate. Key parameters:

  • Molar ratio: p-nitrophenol : dialkyl chlorophosphate : base = 1 : 1.2 : 1.2
  • Yield: 94.4% for diethyl variant after vacuum distillation

Step 2: Trimethylsilyl Dealkylation
The dialkyl intermediate undergoes dealkylation with trimethylsilyl chloride (TMSCl) in acetonitrile at 0–25°C for 24 hours, producing O,O-bis(trimethylsilyl) p-nitrophenyl phosphate. Excess TMSCl (10 eq.) ensures complete reaction.

Step 3: Hydrolysis to p-Nitrophenylphosphoric Acid
Methanol/water (1:1 v/v) hydrolyzes the silyl ester at 0–30°C within 1 hour. ³¹P NMR confirms completion (δ = -5.45 ppm in D₂O).

Step 4: Disodium Salt Formation
Adjusting the aqueous acid solution to pH ≥12 with 12N NaOH precipitates PNPP. Recrystallization from acetone/water (5:1) yields 72–80% pure product.

Table 1: Performance Comparison of Dialkyl Chlorophosphate Routes
Parameter Diethyl Route Dimethyl Route
Step 1 Yield 94.4% 89%
Total Yield (4 steps) 72% 68%
Purity (HPLC) >99% 98.5%
Reaction Time (Step 2) 24 h 18 h

Phosphorus Oxychloride-Based Synthesis

Conventional Two-Step Process

Earlier methods used phosphorus oxychloride (POCl₃) as the phosphorylating agent:

Phosphorylation :
p-Nitrophenol reacts with POCl₃ in anhydrous pyridine at -10°C, forming p-nitrophenyl phosphorodichloridate. Challenges include:

  • Polyphosphorylation byproducts (up to 15%)
  • Requires rigorous moisture exclusion

Hydrolysis and Neutralization :
Controlled hydrolysis with ice-cold water followed by NaOH addition (pH >8) yields PNPP. Recrystallization from ethanol/water (1:1) and acetone gives 60% overall yield.

Limitations

  • Toxic solvent use (pyridine, CCl₄)
  • Lower yield due to side reactions
  • Labor-intensive purification

Alternative Synthetic Pathways

Dibenzyl Phosphite Route

A niche method employs dibenzyl phosphite and palladium-catalyzed hydrogenation:

  • p-Nitrophenol + dibenzyl phosphite → dibenzyl p-nitrophenyl phosphate
  • Hydrogenolysis removes benzyl groups (Pd/C, H₂)
  • NaOH neutralization

Drawbacks :

  • Expensive catalysts (Pd/C)
  • Column chromatography required
  • Total yield ≤50%

Direct Phosphorylation with H₃PO₄

Heating p-nitrophenol with excess H₃PO₄ at 150°C for 48 hours produces bis(p-nitrophenyl) phosphate, which undergoes partial hydrolysis. This obsolete method suffers from:

  • 30–40% yield
  • High energy input
  • Uncontrolled hydrolysis products

Critical Analysis of Industrial Scalability

Cost-Benefit Comparison

Method Raw Material Cost (USD/kg PNPP) Waste Generation (kg/kg PNPP)
Dialkyl Chlorophosphate 120 0.8
POCl₃ 95 3.2
Dibenzyl Phosphite 310 1.5

The dialkyl chlorophosphate route, despite higher initial costs, reduces waste treatment expenses by 60% compared to POCl₃ methods.

Environmental Impact

  • TMSCl Route : Generates (CH₃)₃Si-O-Si(CH₃)₃ as main byproduct (non-hazardous)
  • POCl₃ Route : Produces HCl gas and phosphate-contaminated wastewater
  • Hydrogenolysis : Requires Pd recovery systems

Advanced Purification Techniques

Recrystallization Optimization

  • Solvent System : Acetone/water (5:1 v/v) achieves 99.5% purity after two cycles
  • Temperature Gradient : Slow cooling from 25°C to -20°C over 12 hours minimizes occluded impurities

Chromatographic Methods

Though rarely used industrially, reverse-phase HPLC (C18 column, 10 mM NH₄OAc/MeCN gradient) resolves:

  • Free p-nitrophenol (<0.1%)
  • Mono-sodium salt impurity (<0.5%)

Chemical Reactions Analysis

Types of Reactions

Disodium para-nitrophenyl phosphate primarily undergoes hydrolysis reactions catalyzed by phosphatases. These reactions result in the liberation of inorganic phosphate and para-nitrophenol .

Common Reagents and Conditions

    Reagents: Alkaline phosphatase, acid phosphatase, sodium hydroxide.

    Conditions: The reactions are typically carried out at a pH range of 8-10 for alkaline phosphatase and 4-6 for acid phosphatase.

Major Products

The major products formed from the hydrolysis of disodium para-nitrophenyl phosphate are inorganic phosphate and para-nitrophenol. The para-nitrophenol further ionizes to form para-nitrophenolate, which is yellow and can be measured spectrophotometrically at 405 nm .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PNPP belongs to the family of aryl phosphate esters. Below, we compare its properties and applications with those of analogous compounds:

p-Nitrophenyl Sulfate (pNPS)
  • Structural Similarity : Both PNPP and pNPS share a tetrahedral geometry in their ground states and exhibit comparable hydrolysis rate constants under spontaneous conditions .
  • Key Differences: Charge State: PNPP exists as a dianion (charge = −2), while pNPS is a monoanion (charge = −1), leading to distinct solvation effects during hydrolysis . Activation Entropy: PNPP hydrolysis has a positive activation entropy (+3.5 eu), indicative of a dissociative transition state, whereas pNPS hydrolysis shows a negative entropy (−18.5 eu), suggesting associative mechanisms . Enzyme Specificity: PNPP is a substrate for phosphatases, while pNPS is hydrolyzed by sulfatases, reflecting differences in enzyme active-site recognition .
Phenyl Phosphate Disodium Salt (DPP)
  • Application Context : DPP is an alternative substrate for soil phosphatase assays but is less commonly used globally compared to PNPP .
  • Performance Metrics :
    • Sensitivity : PNPP demonstrates higher sensitivity in detecting soil alkaline phosphatase activity, with a lower coefficient of variation (CV) in acidic and neutral soils compared to DPP (Table 1) .
    • Operational Efficiency : PNPP assays require shorter incubation times (30–60 minutes vs. 2–4 hours for DPP) and generate fewer interfering byproducts .

Table 1. Comparison of PNPP and DPP in Soil Alkaline Phosphatase Assays

Substrate CV in Acidic Soil CV in Neutral Soil CV in Alkaline Soil
PNPP High (30–40%) Moderate (20–25%) High (30–35%)
DPP Moderate (20–25%) Low (10–15%) Moderate (20–25%)

Data from

Steroid Phosphates (e.g., Prednisolone 21-Phosphate)
  • Hydrolysis Kinetics : Steroid phosphates exhibit significantly lower catalytic efficiency ($K_m$ values 10–100× higher than PNPP) in phosphatase assays due to steric hindrance and reduced solubility .
  • Practical Use : PNPP is preferred for high-throughput screening of phosphatase inhibitors, whereas steroid phosphates are niche substrates for steroid-metabolizing enzymes .
p-Nitrophenyl Acetate (PNPA)
  • In metal-catalyzed hydrolysis studies, PNPP reacts ~890× faster than PNPA due to the phosphate group’s superior leaving ability and transition-state stabilization by metal ions (e.g., Co²⁺ or Ni²⁺) .
  • Catalytic Efficiency :
    • $k{cat}$ for PNPP hydrolysis by Co(II) complexes: 0.997 M⁻¹s⁻¹ (pH 7.4).
    • $k{cat}$ for PNPA hydrolysis: 1.12 × 10⁻³ M⁻¹s⁻¹ (pH 7.4) .
Enzyme Inhibition Studies
  • PNPP and phosphorylated peptides (e.g., pTyr peptides) yield similar inhibition constants ($K_i$) for protein tyrosine phosphatases (PTPs), validating its use as a non-peptidic surrogate in drug discovery .
  • Limitation: Commercial PNPP often contains trace inorganic phosphate, necessitating purification for precise kinetic measurements .
Environmental Science
  • In ecological models, PNPP (as a proxy for phosphatase activity) quantifies organic phosphorus mineralization in soils. Its precision outperforms DPP in distinguishing human-impacted vs. natural ecosystems .

Notes for Experimental Use

Storage : PNPP solutions should be freshly prepared or stored at −20°C to prevent spontaneous hydrolysis .

Substrate Selection : Use PNPP for assays requiring high sensitivity (e.g., soil studies) and pNPS/pTyr peptides for enzyme-specific investigations .

Solubility : The disodium salt form enhances solubility in aqueous buffers compared to cyclohexylammonium salts .

Biological Activity

4-Nitrophenyl phosphate disodium salt hexahydrate (PNPP) is a widely utilized compound in biochemical research, particularly as a substrate for phosphatase activity assays. This article provides a detailed examination of its biological activity, applications, safety considerations, and current research findings.

  • Molecular Formula : C₆H₄NNa₂O₆P·6H₂O
  • Molecular Weight : 371.15 g/mol
  • CAS Number : 333338-18-4
  • Purity : ≥98.0% (by HPLC) .

Biological Activity

PNPP serves primarily as a substrate for various phosphatases, including alkaline phosphatase. Upon hydrolysis, it produces a yellow 4-nitrophenolate ion, which can be quantified spectrophotometrically at 405 nm. This property makes it invaluable in enzymatic assays for detecting phosphatase activity.

The hydrolysis of PNPP by phosphatases results in the release of inorganic phosphate and the formation of a colored product. The reaction can be summarized as follows:

PNPP+H2OPhosphatasep Nitrophenol+Inorganic Phosphate\text{PNPP}+\text{H}_2\text{O}\xrightarrow{\text{Phosphatase}}\text{p Nitrophenol}+\text{Inorganic Phosphate}

This reaction is critical for various applications in clinical diagnostics and biochemical research.

Applications

  • Enzyme Activity Assays : PNPP is predominantly used to measure alkaline phosphatase activity in serum samples, which is essential for diagnosing liver and bone diseases.
  • ELISA Procedures : It is frequently employed in enzyme-linked immunosorbent assays (ELISA) due to its sensitivity and the ease of detecting the yellow product formed .
  • Research on Phosphatases : PNPP is used to study protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DUSPs), which are implicated in various cellular processes and diseases .

Case Studies

  • Assessment of Alkaline Phosphatase Activity : In a study assessing liver function, PNPP was utilized to quantify alkaline phosphatase levels in patients with suspected cholestasis. The results indicated a significant correlation between elevated enzyme levels and liver dysfunction.
  • Inhibition Studies : Research involving DUSP22 demonstrated that PNPP could effectively assess the inhibitory effects of novel compounds on phosphatase activity, aiding drug development efforts targeting cancer therapies .

Toxicity and Safety

While PNPP is generally considered non-toxic for laboratory use, it may cause irritation to the eyes, skin, and respiratory tract upon exposure. Long-term exposure can lead to potential developmental toxicity as indicated by animal studies . Safety precautions include using personal protective equipment and ensuring proper ventilation during handling.

Current State of Research

Recent studies focus on enhancing the sensitivity and specificity of assays utilizing PNPP. Researchers are investigating alternative substrates with improved solubility profiles to overcome limitations associated with PNPP's low water solubility . Additionally, ongoing studies aim to explore the compound's role in detecting other phosphatases beyond alkaline phosphatase.

Q & A

Basic Experimental Design

Q: What is the standard protocol for quantifying phosphatase activity using PNPP (disodium) in enzymatic assays? A: PNPP is hydrolyzed by phosphatases to produce para-nitrophenol (yellow), measured spectrophotometrically at 405 nm. Key steps:

  • Prepare a 1–5 mM PNPP stock solution in alkaline buffer (e.g., 50 mM Tris-HCl, pH 9.5 for alkaline phosphatase) .
  • Incubate with enzyme at 37°C; monitor absorbance continuously to capture linear reaction phases.
  • Calculate activity using the molar extinction coefficient of para-nitrophenol (ε = 18,000 M⁻¹cm⁻¹ under alkaline conditions) .
  • Validate with negative controls (e.g., heat-inactivated enzyme) to exclude non-specific hydrolysis.

Basic Methodology

Q: How should PNPP stock solutions be prepared to ensure stability and reproducibility? A:

  • Dissolve PNPP (disodium hexahydrate, MW 371.14) in ultrapure water to avoid buffer interference during reconstitution.
  • Store aliquots at -20°C to prevent spontaneous hydrolysis; avoid freeze-thaw cycles .
  • Pre-warm to room temperature before use to minimize precipitation in cold buffers.
  • Verify purity via HPLC if contamination (e.g., inorganic phosphate) is suspected, as impurities can skew kinetic measurements .

Basic Storage Guidelines

Q: What are the optimal storage conditions for PNPP to maintain its integrity in long-term studies? A:

  • Short-term: Store at 0–6°C in desiccated, light-protected vials to prevent moisture absorption and photodegradation .
  • Long-term: Use -20°C or lower for unopened vials; avoid aqueous solutions beyond 24 hours at 4°C .
  • Monitor for yellow discoloration, indicating hydrolysis; discard compromised batches.

Advanced Contamination Mitigation

Q: How can researchers address discrepancies in kinetic data caused by PNPP contamination? A:

  • Purification: Use ion-exchange chromatography to remove inorganic phosphate (common in commercial PNPP) .
  • Buffer optimization: Replace inhibitory buffers (e.g., phosphate-based) with non-interfering alternatives (e.g., Tris or carbonate) .
  • Blank correction: Subtract baseline absorbance from contaminant-driven hydrolysis in enzyme-free controls.

Advanced Reaction Optimization

Q: What strategies prevent product inhibition during continuous PNPP-based assays? A:

  • Dilution assays: Reduce substrate concentration to limit para-nitrophenol accumulation, which inhibits some phosphatases (e.g., VHZ) .
  • Real-time monitoring: Use kinetic spectrophotometry to capture initial rates before inhibition dominates .
  • Additives: Include chelators (e.g., EDTA) to sequester inhibitory metal ions in crude enzyme extracts .

Advanced Data Analysis

Q: How should contradictory Michaelis-Menten constants (Km) for PNPP hydrolysis be reconciled across studies? A:

  • Standardize conditions: Differences in pH, temperature, and ionic strength alter enzyme-substrate affinity. For example, alkaline phosphatase Km varies 10-fold between pH 7.5 and 10 .
  • Validate buffers: Compare activity in Tris vs. diethanolamine buffers, which differentially stabilize enzyme conformations .
  • Report metadata: Include exact PNPP lot numbers and purification steps to enhance reproducibility .

Basic Reproducibility

Q: What steps ensure reliable replication of PNPP-based assays from published literature? A:

  • Protocol scrutiny: Cross-check methods for substrate concentration, wavelength, and temperature .
  • Material verification: Source PNPP with identical CAS number (333338-18-4) and hydration state (hexahydrate vs. anhydrous) .
  • Instrument calibration: Validate spectrophotometer linearity at 405 nm using para-nitrophenol standards .

Advanced Experimental Design

Q: How can multifactorial experiments (e.g., pH, temperature, inhibitors) be designed to study PNPP hydrolysis kinetics? A:

  • Factorial design: Use a 2³ matrix to test interactions between pH (7–10), temperature (25–37°C), and inhibitor concentrations .
  • Response surface methodology (RSM): Model non-linear relationships using central composite designs .
  • Statistical validation: Apply ANOVA to identify significant factors; report effect sizes and confidence intervals .

Advanced Cross-Species Validation

Q: What methods validate phosphatase substrate specificity when using PNPP across diverse species? A:

  • Comparative kinetics: Measure Km and Vmax for PNPP against orthologous phosphatases (e.g., human vs. murine alkaline phosphatase) .
  • Inhibitor profiling: Test species-specific responses to inhibitors (e.g., levamisole for tissue-nonspecific alkaline phosphatase) .
  • Structural docking: Predict PNPP binding affinity via homology modeling of active-site residues .

Basic Quantification

Q: What analytical methods quantify para-nitrophenol accurately in complex biological matrices? A:

  • Spectrophotometry: Use pathlength-corrected absorbance at 405 nm for clear lysates .
  • HPLC: Separate para-nitrophenol from interfering chromogens (e.g., bilirubin) in turbid samples .
  • Standard curves: Include matrix-matched standards to correct for signal quenching in serum/plasma .

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